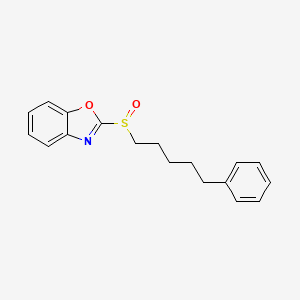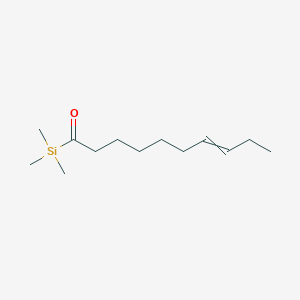
1-(Trimethylsilyl)dec-7-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trimethylsilyl)dec-7-EN-1-one is an organic compound characterized by the presence of a trimethylsilyl group attached to a dec-7-en-1-one backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Trimethylsilyl)dec-7-EN-1-one can be synthesized through several methods. One common approach involves the reaction of a dec-7-en-1-one precursor with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. The reaction conditions are carefully controlled to ensure the purity and stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Trimethylsilyl)dec-7-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogenating agents (e.g., bromine) or alkylating agents (e.g., methyl iodide) are employed.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
1-(Trimethylsilyl)dec-7-EN-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Utilized in the development of bioactive compounds and as a probe in biochemical assays.
Industry: Applied in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(Trimethylsilyl)dec-7-EN-1-one involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable intermediates and transition states, facilitating the desired chemical transformations .
Comparación Con Compuestos Similares
- 1-(Trimethylsilyl)-1,3-decadiyne
- 1-(Trimethylsilyl)-1-propyne
- 1-(Trimethylsilyl)-1,3-hexadiyne
Uniqueness: 1-(Trimethylsilyl)dec-7-EN-1-one stands out due to its unique combination of a trimethylsilyl group and a dec-7-en-1-one backbone. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications that similar compounds may not be suitable for .
Propiedades
Número CAS |
833460-60-9 |
|---|---|
Fórmula molecular |
C13H26OSi |
Peso molecular |
226.43 g/mol |
Nombre IUPAC |
1-trimethylsilyldec-7-en-1-one |
InChI |
InChI=1S/C13H26OSi/c1-5-6-7-8-9-10-11-12-13(14)15(2,3)4/h6-7H,5,8-12H2,1-4H3 |
Clave InChI |
BLDHHBVVGHZDOO-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCCCCCC(=O)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-phenyl-](/img/structure/B14208743.png)
![Phenol, 2,6-bis[[(1R,2S)-2-(3,5-dimethylphenyl)cyclohexyl]oxy]-](/img/structure/B14208748.png)
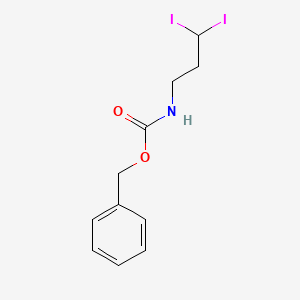
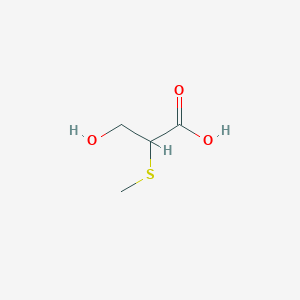
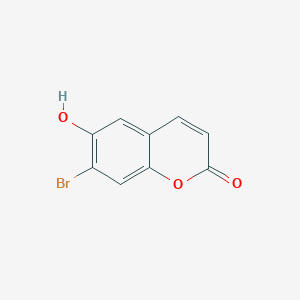
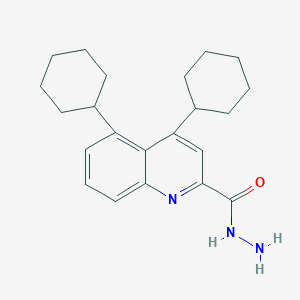
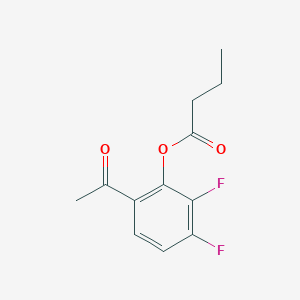
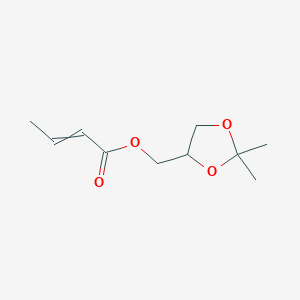
![1-[(1R)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole](/img/structure/B14208797.png)
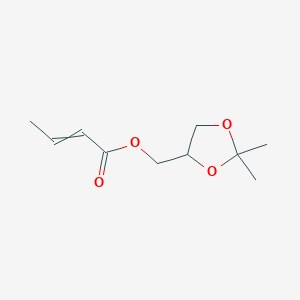
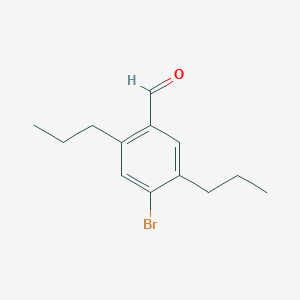
![4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidin-2-amine](/img/structure/B14208811.png)
![1H-Indole, 3-[[4-(2-methoxyphenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14208822.png)
